Silver salicylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

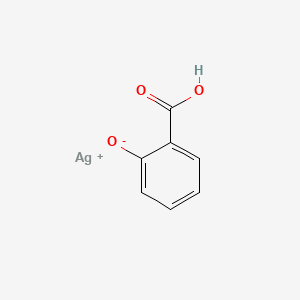

Silver salicylate is a compound formed by the combination of silver ions and salicylic acid. This synthesis results in a unique substance that leverages the properties of both components, creating a versatile ingredient for various applications. The compound harnesses the antimicrobial characteristics of silver and the skin-exfoliating effects of salicylic acid, making it particularly useful in cosmetic and medical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silver salicylate can be synthesized through a precipitation method. This involves reacting silver nitrate with sodium salicylate at room temperature. The reaction typically proceeds as follows: [ \text{AgNO}_3 + \text{C}_7\text{H}_5\text{NaO}_3 \rightarrow \text{AgC}_7\text{H}_5\text{O}_3 + \text{NaNO}_3 ] The resulting this compound precipitate is then filtered and dried .

Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and scalability. Methods such as sonochemical synthesis, which uses ultrasonic waves to induce chemical reactions, have been explored for the production of this compound nanoparticles .

Analyse Chemischer Reaktionen

Types of Reactions: Silver salicylate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form silver oxide and other by-products.

Reduction: It can be reduced to elemental silver under certain conditions.

Substitution: this compound can participate in substitution reactions where the salicylate group is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like hydrazine hydrate are commonly used.

Substitution: Various ligands can be introduced under controlled conditions to achieve substitution reactions.

Major Products:

Oxidation: Silver oxide and other oxidized products.

Reduction: Elemental silver.

Substitution: Compounds with different ligands replacing the salicylate group.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Silver has long been recognized for its antibacterial and antifungal effects. Silver salicylate, in particular, exhibits enhanced antimicrobial activity when combined with other agents:

- Combination Therapy : Studies have shown that this compound can potentiate the effects of antibiotics. For instance, when used alongside gentamicin, it demonstrated a significant reduction in bacterial viability in Escherichia coli and Pseudomonas aeruginosa biofilms, enhancing the overall antimicrobial efficacy .

- Biofilm Disruption : Research indicates that sodium salicylate influences biofilm formation in Pseudomonas aeruginosa, making them more susceptible to silver treatment. Biofilms formed in the presence of sodium salicylate showed reduced virulence factors and increased susceptibility to silver ions .

Cancer Treatment

This compound has been studied for its potential anticancer properties:

- Cytotoxic Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, including breast and ovarian cancers. The presence of silver ions enhances the cytotoxic effects of salicylate derivatives, leading to increased apoptosis in cancer cells .

- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to cell death in malignant cells .

Wound Healing Applications

The incorporation of this compound into wound dressings is another critical application:

- Topical Antiseptic : Silver-containing compounds are widely used in wound care due to their ability to prevent infections. This compound can be integrated into dressings to provide sustained antimicrobial activity while promoting healing .

- Clinical Studies : Clinical trials have demonstrated that silver-infused dressings can reduce infection rates in burn patients and improve healing outcomes compared to standard dressings .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of silver salicylate involves the release of silver ions, which exhibit strong antimicrobial properties by disrupting the cell membranes of harmful microorganisms. The salicylic acid component promotes gentle exfoliation by breaking down the bonds between dead skin cells, facilitating their removal .

Vergleich Mit ähnlichen Verbindungen

Aspirin (Acetylsalicylic Acid): Shares the salicylate component but lacks the antimicrobial properties of silver.

Magnesium Salicylate: Another salicylate compound used for its analgesic and anti-inflammatory properties.

Bismuth Subsalicylate: Known for its use in treating gastrointestinal issues.

Uniqueness of Silver Salicylate: this compound is unique due to its combination of antimicrobial and exfoliating properties, making it particularly valuable in both medical and cosmetic applications. Its ability to release silver ions provides a distinct advantage over other salicylate compounds .

Biologische Aktivität

Silver salicylate, a coordination compound of silver and salicylic acid, has garnered attention for its biological activities, particularly its antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Composition and Structure

This compound has the chemical formula C7H5AgO3. Its structure can be characterized by various analytical techniques, including X-ray diffraction and NMR spectroscopy. The coordination of silver ions with salicylate ligands is crucial for its biological activity, influencing both solubility and reactivity.

Antimicrobial Properties

Silver compounds are widely recognized for their antimicrobial properties. This compound exhibits significant antibacterial and antifungal activities, making it a candidate for therapeutic applications in treating infections.

The antimicrobial action of this compound is attributed to the release of silver ions (Ag+), which interact with microbial cell membranes, leading to cellular disruption and death. The presence of salicylate may enhance this effect by modulating the bioavailability of silver ions.

1. Antibacterial Activity Against Biofilms

Recent studies have demonstrated that this compound can effectively reduce biofilm formation in bacteria such as Pseudomonas aeruginosa. In a study assessing the impact of sodium salicylate on biofilms formed in wound-like environments, it was found that:

- Biofilms treated with sodium salicylate showed increased susceptibility to silver.

- A significant reduction in viable cell counts was observed when combining sodium salicylate with silver at concentrations between 10 to 500 ppm .

Table 1: Effect of Sodium Salicylate on Silver Efficacy against Pseudomonas aeruginosa

| Sodium Salicylate Concentration (mM) | Silver Concentration (ppm) | Viable Cell Count Reduction (log10) |

|---|---|---|

| 0 | 10 | 1.9 |

| 10 | 50 | 4.3 |

| 10 | 100 | Below detection |

2. Cytotoxicity Studies

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and ovarian cancers. The presence of the silver ion is crucial for its anticancer activity, as it facilitates apoptosis in malignant cells without significant toxicity to normal cells .

Case Study: Treatment of Chronic Wounds

A clinical case study involving patients with chronic wounds treated with this compound demonstrated:

Eigenschaften

CAS-Nummer |

528-93-8 |

|---|---|

Molekularformel |

C7H6AgO3 |

Molekulargewicht |

245.99 g/mol |

IUPAC-Name |

2-hydroxybenzoic acid;silver |

InChI |

InChI=1S/C7H6O3.Ag/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

InChI-Schlüssel |

ILMDEAUTBFNYPO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].[Ag+] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)O.[Ag] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.